molecular formula C14H17ClO3 B1212038 Clomoxir CAS No. 88431-47-4

Clomoxir

Katalognummer B1212038
CAS-Nummer: 88431-47-4
Molekulargewicht: 268.73 g/mol
InChI-Schlüssel: ACZKTJZXXSHIGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clomoxir, also known as 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylic acid, belongs to the class of organic compounds known as medium-chain fatty acids . It is a synthetic estrogen derivative, similar in structure to estrogen, and can bind to the estrogen receptor .


Molecular Structure Analysis

The molecular formula of Clomoxir is C14H17ClO3 . It has an exact mass of 268.09 and a molecular weight of 268.74 . The InChI code is InChI=1S/C14H17ClO3/c15-12-7-5-11 (6-8-12)4-2-1-3-9-14 (10-18-14)13 (16)17/h5-8H,1-4,9-10H2, (H,16,17) .


Physical And Chemical Properties Analysis

The density of Clomoxir is predicted to be 1.251±0.06 g/cm3, and its boiling point is predicted to be 411.5±35.0 °C . The pKa is predicted to be 3.66±0.20 .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

  • Celecoxib in Cancer Therapy : Celecoxib has been identified as a selective COX-2 inhibitor with potential anticancer properties. It is effective in both COX-2 dependent and independent manners. However, its low water solubility limits its use in cancer treatment. Research has focused on developing liposomal drug delivery systems to improve systemic administration and increase tumor accumulation of Celecoxib, leveraging the enhanced permeability and retention mechanism. These formulations have shown significant antitumor effects in both in vitro and in vivo studies (Matbou Riahi et al., 2018).

Drug Delivery Systems

  • Liposomal Formulations : Liposomal formulations of Celecoxib have been developed to provide safe, slow release and effective antitumor agents. These formulations demonstrate better accumulation at tumor sites and have shown potential for further investigation in cancer therapy (Matbou Riahi et al., 2018).
  • Nanosuspension Formulations : Celecoxib nanosuspensions have been explored to overcome issues related to its poor aqueous solubility and low oral bioavailability. These formulations have shown increased dissolution and absorption in the gastrointestinal tract, leading to a significant improvement in bioavailability (Jiali et al., 2017).

Specific Therapeutic Applications

  • Epidermal Growth Factor Receptor-Targeted Immunoliposomes : EGFR-targeted immunoliposomes carrying Celecoxib have been developed to enhance delivery to cancer cells. This approach aims to improve selectivity and internalization of the drug in cancer cells, especially those overexpressing EGFR. These liposomes have shown increased toxicity in EGFR-overexpressing cancer cells compared to non-targeted ones (Limasale et al., 2015).

Wirkmechanismus

Clomoxir acts by binding to the estrogen receptor of the hypothalamus-pituitary gland, relieving the feedback effect of estrogen on the hypothalamus-pituitary gland, and increasing the secretion of pituitary gonadotropin to promote follicular growth and development . It is used in the treatment of female infertility with anovulation, insufficient corpus luteum function, testing ovarian function, detecting dysfunction of the hypothalamus-pituitary-gonad axis in men, and treating infertility due to oligozoospermia .

Safety and Hazards

Clomoxir is considered toxic. It may impair fertility and pose a possible risk of harm to the unborn child . Safety precautions include avoiding exposure, wearing suitable protective clothing and gloves, and seeking medical advice immediately in case of accident or if you feel unwell .

Eigenschaften

IUPAC Name

2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-7-5-11(6-8-12)4-2-1-3-9-14(10-18-14)13(16)17/h5-8H,1-4,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZKTJZXXSHIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCCCCC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869005
Record name 2-[5-(4-Chlorophenyl)pentyl]oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88431-47-4
Record name Clomoxir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088431474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOMOXIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD884XOZ9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clomoxir
Reactant of Route 2
Clomoxir
Reactant of Route 3
Clomoxir
Reactant of Route 4
Clomoxir
Reactant of Route 5
Reactant of Route 5
Clomoxir
Reactant of Route 6
Clomoxir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.